1,4-Di(furan-2-yl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Di(furan-2-yl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with two furan rings at the 1 and 4 positions. This compound is part of the broader class of furan derivatives, which are known for their diverse reactivity and applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
The synthesis of 1,4-Di(furan-2-yl)cyclohexane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a cyclohexadiene derivative reacts with furan under controlled conditions to form the desired product. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize yield and purity .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability. These methods often employ advanced purification techniques such as chromatography and crystallization to isolate the final product .
Analyse Chemischer Reaktionen
1,4-Di(furan-2-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like peracids to form furan-based lactones or acetals.
Common reagents used in these reactions include palladium catalysts, peracids, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Di(furan-2-yl)cyclohexane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4-Di(furan-2-yl)cyclohexane involves its interaction with various molecular targets. The furan rings can participate in electron-rich interactions, making the compound a potential candidate for binding to specific enzymes or receptors. The pathways involved often include the modulation of oxidative stress and the inhibition of specific enzymatic activities .
Vergleich Mit ähnlichen Verbindungen
1,4-Di(furan-2-yl)cyclohexane can be compared with other furan derivatives such as:
2,5-Di(furan-2-yl)thiophene: Known for its electronic properties and use in organic electronics.
1,3-Di(furan-2-yl)propane: Studied for its potential biological activities.
2,2’-Bifuran: Used in the synthesis of polymers and as a ligand in coordination chemistry.
Eigenschaften
CAS-Nummer |
56017-30-2 |
---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
2-[4-(furan-2-yl)cyclohexyl]furan |
InChI |
InChI=1S/C14H16O2/c1-3-13(15-9-1)11-5-7-12(8-6-11)14-4-2-10-16-14/h1-4,9-12H,5-8H2 |
InChI-Schlüssel |
GFUFEZWDCXMPMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C2=CC=CO2)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.